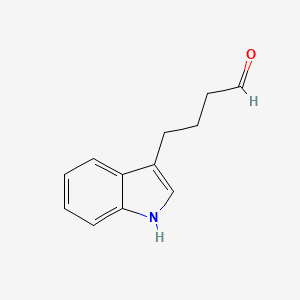

4-(1H-Indol-3-YL)butanal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(1H-Indol-3-YL)butanal” is a compound that belongs to the class of organic compounds known as n-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 1-position .

Synthesis Analysis

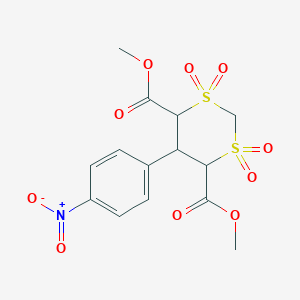

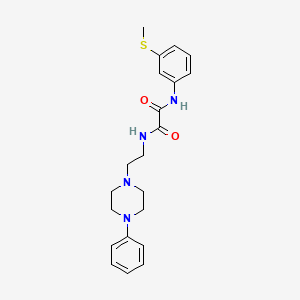

The synthesis of “4-(1H-Indol-3-YL)butanal” involves several steps. For instance, one method includes the telescoped multicomponent reaction of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid . Another approach involves the transformation of 4-(1H-indol-3-yl)butanoic acid into various intermediates through a series of reactions .Molecular Structure Analysis

The molecular structure of “4-(1H-Indol-3-YL)butanal” can be represented by the SMILES stringCC(=O)CCc1c[nH]c2ccccc12 . This indicates that the compound has a molecular weight of 187.24 and an empirical formula of C12H13NO . Chemical Reactions Analysis

The chemical reactions involving “4-(1H-Indol-3-YL)butanal” are complex and can vary depending on the specific conditions and reactants used. For example, one study describes the reaction of 4-(1H-indol-3-yl)butanoic acid with absolute ethanol and a catalytic amount of concentrated sulfuric acid .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1H-Indol-3-YL)butanal” include a melting point of 92-97 °C . It is a solid form compound .Applications De Recherche Scientifique

1. Organic Synthesis and Chemical Properties

- Synthesis of Hybrid Molecules : A study by Nazir et al. (2018) explored the synthesis of novel indole-based hybrid oxadiazole scaffolds using 4-(1H-indol-3-yl)butanoic acid. These molecules showed potent urease inhibitory activity, suggesting their potential in therapeutic applications.

- Characterization of Transition Metal Complexes : Research by Qu et al. (2006) involved synthesizing transition metal complexes from a derivative of 4-(1H-indol-3-yl)butanal. These complexes exhibited anti-inflammatory, antibacterial, and antitumor activities.

- Study of Enaminimine and Ring-Opened Forms : Aghazadeh et al. (2012) investigated the balance between enaminimine and ring-opened forms of derivatives related to 4-(1H-indol-3-yl)butanal.

2. Medicinal Chemistry and Biological Activity

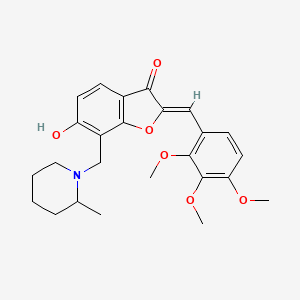

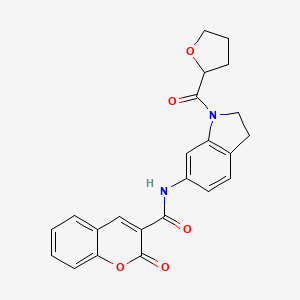

- Anticancer Studies : Kamath et al. (2015) synthesized indole-coumarin hybrids using 4-(1H-indol-3-yl)butanal derivatives. These compounds exhibited cytotoxic effects against human breast adenocarcinoma cells, highlighting their potential as anticancer agents (Kamath et al., 2015).

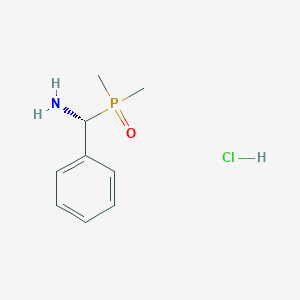

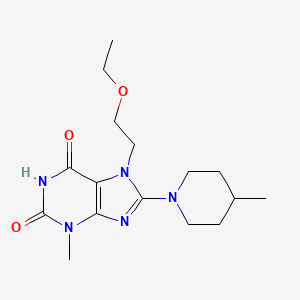

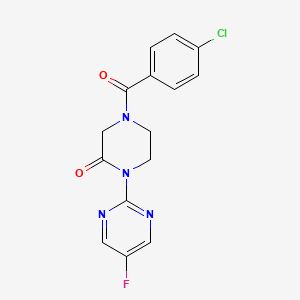

- Inhibitors for Dipeptidyl Peptidase-4 : A study by Wang et al. (2014) synthesized derivatives for inhibiting dipeptidyl peptidase-4, indicating a potential application in treating type 2 diabetes.

- Sigma Ligand Research : Perregaard et al. (1995) explored the synthesis of 4-(1H-indol-3-yl)-1-butyl-substituted compounds with high affinity for sigma binding sites, providing insights into anxiolytic activity and central nervous system penetration (Perregaard et al., 1995).

3. Material Science and Other Applications

- Dye-Sensitized Solar Cells : Wu et al. (2009) conducted research on carboxylated cyanine dyes derived from 4-(1H-indol-3-yl)butanal for improving photoelectric conversion in dye-sensitized solar cells (Wu et al., 2009).

Orientations Futures

Indole derivatives, including “4-(1H-Indol-3-YL)butanal”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .

Propriétés

IUPAC Name |

4-(1H-indol-3-yl)butanal |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c14-8-4-3-5-10-9-13-12-7-2-1-6-11(10)12/h1-2,6-9,13H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWJKXCTSJPXSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCC=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-Indol-3-YL)butanal | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Ethylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2940200.png)

![2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2940202.png)

![1,3-dimethyl-7-(3-nitrophenyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![methyl 2-({2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazino}sulfonyl)benzenecarboxylate](/img/structure/B2940211.png)

![6-Oxaspiro[4.5]decan-1-amine hydrochloride](/img/structure/B2940213.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2940219.png)